molecular formula C22H24BrN7O B11558276 4-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

4-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B11558276
M. Wt: 482.4 g/mol
InChI Key: JDIWSQWKZZKWQK-LQKURTRISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is a complex organic compound that features a triazine ring, a bromophenyl group, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine typically involves multiple steps:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-bromoacetophenone with hydrazine hydrate to form the hydrazone intermediate.

    Cyclization: The hydrazone intermediate is then subjected to cyclization with cyanuric chloride to form the triazine ring.

    Substitution: The final step involves the substitution of the triazine ring with 4-methylphenyl and morpholine groups under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution on the triazine ring.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted triazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. It is investigated for its activity against certain diseases, including cancer and infectious diseases.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its structural properties make it suitable for applications in polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction is facilitated by the hydrazine and triazine moieties, which can form hydrogen bonds and other interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(4-bromophenyl)ethylidene)-4-phenyl-1-piperazinamine
  • N’-(1-(4-bromophenyl)ethylidene)nicotinohydrazide
  • 2-(2-(4-bromophenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole

Uniqueness

Compared to similar compounds, 4-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine stands out due to its unique combination of functional groups. The presence of the morpholine moiety and the triazine ring provides distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H24BrN7O

Molecular Weight

482.4 g/mol

IUPAC Name

2-N-[(E)-1-(4-bromophenyl)ethylideneamino]-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C22H24BrN7O/c1-15-3-9-19(10-4-15)24-20-25-21(27-22(26-20)30-11-13-31-14-12-30)29-28-16(2)17-5-7-18(23)8-6-17/h3-10H,11-14H2,1-2H3,(H2,24,25,26,27,29)/b28-16+

InChI Key

JDIWSQWKZZKWQK-LQKURTRISA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C(\C)/C4=CC=C(C=C4)Br

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=C(C)C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.